What is the molecular structure of 2-oxocyclohexane-1-sulfonyl fluoride
What is the molecular structure of 2-oxocyclohexane-1-sulfonyl fluoride
An In-Depth Technical Guide to the Molecular Architecture and SuFEx Reactivity of 2-Oxocyclohexane-1-Sulfonyl Fluoride
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped the landscape of covalent drug discovery and chemical biology[1]. Within this domain, 2-oxocyclohexane-1-sulfonyl fluoride emerges as a highly specialized, bifunctional building block. By coupling an enolizable β -keto motif with an exceptionally stable sulfonyl fluoride group, this molecule offers researchers a precise tool for late-stage functionalization and the design of targeted covalent inhibitors. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols.
Molecular Architecture & Physicochemical Profile
2-Oxocyclohexane-1-sulfonyl fluoride (CAS: 2137643-56-0) is an aliphatic sulfonyl fluoride characterized by a cyclohexane scaffold bearing a ketone at the C2 position and a sulfonyl fluoride at the C1 position[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 2-oxocyclohexane-1-sulfonyl fluoride |
| CAS Number | 2137643-56-0 |
| Molecular Formula | C6H9FO3S |
| Molecular Weight | 180.20 g/mol |
| CLogP | 0.449 |
| SMILES | O=C1CCCCC1S(=O)(=O)F |
| Structural Class | β -Keto Aliphatic Sulfonyl Fluoride |
The proximity of the electron-withdrawing carbonyl group to the sulfonyl fluoride creates a highly polarized C1-C2 bond. This unique β -keto arrangement lowers the pKa of the α -proton, making the molecule susceptible to controlled enolization, while the S(VI)-F bond remains hydrolytically stable due to its high homolytic bond dissociation energy[3].
Mechanistic Reactivity & Structural Logic
The true utility of 2-oxocyclohexane-1-sulfonyl fluoride lies in its orthogonal reactivity. The sulfonyl fluoride group is essentially inert under physiological conditions until it encounters a specific activation trigger—such as a strong non-nucleophilic base (e.g., DBU) or a perfectly positioned amino acid residue (like Tyrosine or Lysine) within a protein binding pocket[4].
Recent advancements in photocatalytic C–C bond cleavage and radical fluorosulfonylation have further highlighted the synthetic versatility of carbonyl-containing aliphatic sulfonyl fluorides, proving that the β -keto sulfonyl fluoride motif can be utilized for complex late-stage functionalizations[5].
Caption: Structural logic and orthogonal reactivity nodes of 2-oxocyclohexane-1-sulfonyl fluoride.
Validated Synthesis Methodologies
While advanced radical fluorosulfonylation of strained cycloalkanols is gaining traction[5], the most reliable bench-top method for synthesizing 2-oxocyclohexane-1-sulfonyl fluoride relies on the halogen exchange of its chloride precursor (2-oxocyclohexane-1-sulfonyl chloride).
Protocol 1: Synthesis via Halogen Exchange (Self-Validating System)
Causality: Potassium bifluoride ( KHF2 ) is utilized instead of standard Potassium Fluoride ( KF ) because KHF2 provides a slightly acidic microenvironment. This prevents the unwanted base-catalyzed enolization and subsequent aldol condensation of the highly reactive β -keto moiety during the exchange process.
Step-by-Step Methodology:
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Reagent Preparation: Dissolve 2-oxocyclohexane-1-sulfonyl chloride (1.0 eq, 10 mmol) in a biphasic mixture of Acetonitrile and deionized water (4:1 v/v, 25 mL). The biphasic system ensures optimal solvation of both the organic substrate and the inorganic fluoride salt, maximizing interfacial reaction rates.
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Fluorination: Cool the reaction vessel to 0 °C. Add Potassium Bifluoride ( KHF2 , 2.0 eq, 20 mmol) portion-wise over 10 minutes.
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Reaction Monitoring: Allow the mixture to warm to room temperature and stir vigorously for 4 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 3:1).
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Workup & Extraction: Quench the reaction with saturated aqueous NaHCO3 (20 mL) to neutralize excess acid. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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System Validation:
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19F NMR ( CDCl3 ): Confirm success by the presence of a sharp singlet at approximately +55 to +60 ppm, which is the definitive signature of the −SO2F group.
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LC-MS: Confirm the absence of the chloride isotope pattern (M / M+2) and the presence of the exact mass for C6H9FO3S (180.02 Da).
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SuFEx Ligation in Chemical Biology
In covalent drug design, sulfonyl fluorides are vastly superior to sulfonyl chlorides due to their resistance to premature hydrolysis[3]. They act as "smart" warheads that only react when perfectly oriented near a target nucleophile (like a Tyrosine hydroxyl or Lysine amine) within a protein.
Table 2: Comparative Reactivity Profile
| Feature | Sulfonyl Fluoride ( −SO2F ) | Sulfonyl Chloride ( −SO2Cl ) |
| Hydrolytic Stability | High (Stable in aqueous buffers for days) | Low (Rapidly hydrolyzes to sulfonic acid) |
| SuFEx Reactivity | Requires activation (DBU, BEMP, or protein microenvironment) | Spontaneous, highly promiscuous |
| Shelf-life | Months to years at 4°C | Days to weeks (moisture sensitive) |
| Target Amino Acids | Tyrosine, Lysine, Histidine | Lysine, Cysteine, Serine (Non-selective) |
Protocol 2: SuFEx Ligation Workflow (Self-Validating System)
Causality: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is chosen as the catalyst because it is a strong, strictly non-nucleophilic base. It efficiently deprotonates the target phenol/amine to generate a highly reactive nucleophile without competing for the S(VI) electrophilic center itself.
Step-by-Step Methodology:
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Substrate Incubation: In a dry vial, combine 2-oxocyclohexane-1-sulfonyl fluoride (1.2 eq) with the target phenolic compound (e.g., a tyrosine-containing peptide or estrone derivative) (1.0 eq) in anhydrous DMSO (0.1 M concentration).
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Catalytic Activation: Add DBU (0.2 eq) to the solution at room temperature.
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Reaction & Isolation: Stir the mixture at room temperature for 12–24 hours. Directly inject the crude mixture into a reverse-phase prep-HPLC system (C18 column, Water/Acetonitrile gradient with 0.1% TFA) for isolation.
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System Validation:
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High-Resolution Mass Spectrometry (HRMS): Validate the ligation by confirming a mass shift corresponding to the exact mass of the two substrates minus 20.00 Da (the loss of HF).
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Caption: Step-by-step SuFEx ligation workflow utilizing base-catalyzed activation.
Conclusion
2-oxocyclohexane-1-sulfonyl fluoride represents a highly tunable, structurally privileged scaffold in modern synthetic chemistry. By mastering the causality behind its β -keto enolization and its S(VI) fluoride exchange mechanics, researchers can deploy this molecule to synthesize complex sequence-regulated polymers, functionalize natural products, and develop next-generation covalent therapeutics.
References
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Title: Copper-Catalyzed Oxyfluorosulfonylation of β , γ -Unsaturated Oximes with Sulfur Dioxide and Selectfluor for Isoxazoline-Functionalized Aliphatic Sulfonyl Fluorides | The Journal of Organic Chemistry Source: acs.org URL: [Link]
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Title: Photoredox-Catalyzed Allylic C–H Fluorosulfonylation of Alkenes: Accessing Allyl Sulfonyl Fluorides | Organic Letters Source: acs.org URL: [Link]
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Title: A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent - PMC Source: nih.gov URL: [Link]
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Title: Photocatalytic C–C Bond Cleavage and Fluorosulfonylation of Strained Cycloalkanols for Carbonyl-Containing Aliphatic Sulfonyl Fluorides | Organic Letters Source: acs.org URL: [Link]
